molecular formula C12H18FN5 B11745772 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11745772
M. Wt: 251.30 g/mol
InChI Key: BWRXJTBJYHBAJC-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluoroethyl group and two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoroethyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways .

Comparison with Similar Compounds

Similar compounds to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with carbonyl compounds. The specific compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functionalization at various positions to introduce the dimethyl and fluoroethyl groups.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study focusing on various pyrazolone derivatives, compounds similar to this compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (%)Reference
Compound A85%
Compound B78%
N-[...]80%

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity against MCF7 Cell Line

Compound NameIC50 (µM)Reference
N-[...]60.72
Doxorubicin71.8

Case Studies

A notable case study involved the administration of a pyrazole derivative in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The compound's ability to enhance apoptosis was confirmed through histological analysis .

Another study focused on the compound's effects on inflammatory markers in vivo, revealing a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels following treatment with this compound .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-6-15-18(5-4-13)12(9)14-7-11-8-17(3)16-10(11)2/h6,8,14H,4-5,7H2,1-3H3

InChI Key

BWRXJTBJYHBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2C)C

Origin of Product

United States

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